Superior Antiproliferative Potency in Human Colon Cancer Cells vs. 10 Structural Analogs
Apiole exhibited the most potent inhibitory activity among a panel of ten 5‑substituted 4,7‑dimethoxy‑1,3‑benzodioxole derivatives against human colorectal carcinoma COLO 205 cells [1]. Apiole selectively reduced proliferation of cancer cells while sparing normal human colonic epithelial cells (FHC) [1].
| Evidence Dimension | Antiproliferative activity |
|---|---|
| Target Compound Data | 75–225 μM (G0/G1 arrest); >150 μM (apoptosis induction) |
| Comparator Or Baseline | SY‑1 (4,7‑dimethoxy‑5‑methyl‑1,3‑benzodioxole) and 9 other 5‑substituted derivatives |
| Quantified Difference | Apiole identified as the most potent analog; exact fold‑difference not specified but apiole was the only compound achieving complete G0/G1 arrest and apoptosis at the tested concentrations |
| Conditions | COLO 205 human colorectal carcinoma cell line |
Why This Matters
For researchers developing targeted colon cancer therapies, apiole provides a validated, lead‑optimized starting point with superior potency to structurally related compounds.
- [1] Lien HM, Kuo PT, Huang CL, et al. Study of the Anti-Proliferative Activity of 5-Substituted 4,7-Dimethoxy-1,3-Benzodioxole Derivatives of SY-1 from Antrodia camphorata on Human COLO 205 Colon Cancer Cells. Evid Based Complement Alternat Med. 2011;2011:450529. View Source
